
4-氯-6-乙氧基-2-(甲硫基)嘧啶
描述
4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine is a multifunctionalized pyrimidine scaffold . It is synthesized from 4,6-Dichloro-2-methylthiopyrimidine, which reacts with EtONa in EtOH at approximately 20 °C for 2 hours . The product is presented as a useful multifunctionalized pyrimidine scaffold .
Synthesis Analysis
The synthesis of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine involves the reaction of 4,6-Dichloro-2-methylthiopyrimidine with EtONa in EtOH at approximately 20 °C for 2 hours . This reaction yields exclusively 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine in an 89% yield .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine is characterized by the presence of a pyrimidine ring, which is a heterocyclic compound containing nitrogen . The molecule also contains functional groups such as chloro, ethoxy, and methylsulfanyl groups .科学研究应用
有机合成
该化合物是一种用途广泛的有机合成中间体。其多官能团的性质使其可以在分子的不同部位进行选择性反应,从而能够合成各种嘧啶衍生物。 这些衍生物可进一步用于创建用于医药和农用化学品的复杂分子 .
药物研究
在药物研究中,4-氯-6-乙氧基-2-(甲硫基)嘧啶用于开发新药。 它在创建具有潜在抗炎、抗菌、抗HIV、抗疟疾和抗肿瘤特性的分子方面特别有价值 .
药物化学
作为药物化学中的一个构建块,该化合物在合成各种活性药物成分(API)中起着重要作用。 它能够进行亲核芳香取代等反应,使其成为设计新型治疗剂的关键起始原料 .
海洋生物碱合成
该化合物用于海洋生物碱(如变异醇B)的全合成。 海洋生物碱是一类具有多种生物活性的化合物,包括抗癌特性 .
激酶抑制剂开发
它也用于激酶抑制剂的开发,激酶抑制剂在癌症治疗中很重要。 激酶抑制剂可以通过干扰细胞分裂中涉及的特定酶来阻止癌细胞的生长 .
杂环化学
在杂环化学中,4-氯-6-乙氧基-2-(甲硫基)嘧啶是一个有价值的支架,用于构建杂环,杂环是至少包含一个除碳以外的原子的环。 这些结构在许多药物和农用化学品中很常见 .
核酸类似物
由于其结构与天然核酸成分相似,该化合物可用于创建核酸类似物。 这些类似物在基因治疗中以及作为研究DNA和RNA过程的工具方面有应用 .
化学教育
最后,该化合物可用于化学教育,以演示各种有机反应和合成策略。 其多功能性质使学生能够探索不同的途径和反应机制 .
作用机制
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to interact with various biological systems, including nucleic acid bases cytosine, thymine, and uracil, as well as the vitamin thiamine .
Mode of Action
It’s known that pyrimidines can be modified by nucleophilic aromatic substitution or palladium coupling reactions .
Biochemical Pathways
Pyrimidines are known to be involved in a wide range of biological processes, including anti-inflammatory , anti-microbial , anti-HIV , anti-malarial , and anti-tumour activities.
Pharmacokinetics
The lipophilicity and water solubility of a compound can influence its pharmacokinetics .
Result of Action
It’s known that pyrimidines can have a wide range of effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, it’s recommended to handle this compound only outdoors or in a well-ventilated area .
属性
IUPAC Name |
4-chloro-6-ethoxy-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2OS/c1-3-11-6-4-5(8)9-7(10-6)12-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHUXTAMHJKMPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693785 | |
| Record name | 4-Chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
221679-84-1 | |
| Record name | 4-Chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

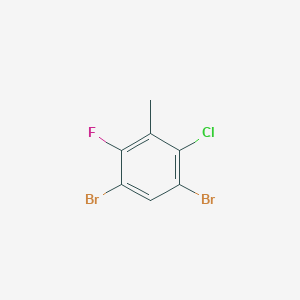
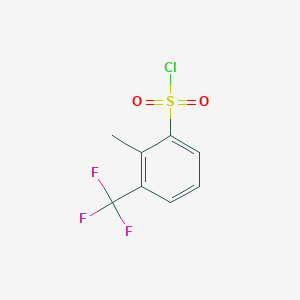
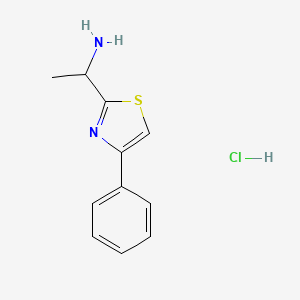
![2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride](/img/structure/B1452937.png)
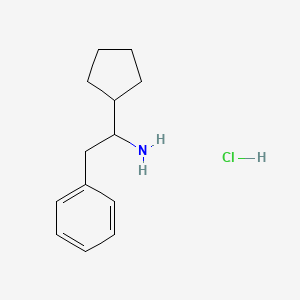
![2-Chloro-1-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1452939.png)
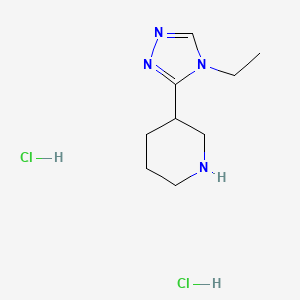
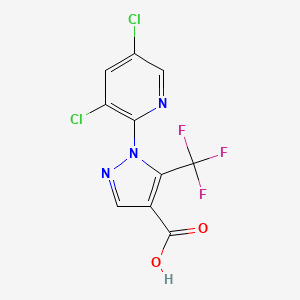

![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1452944.png)
![[3-(2-Chlorophenyl)propyl]amine hydrochloride](/img/structure/B1452947.png)
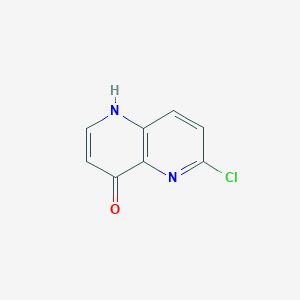

![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1452953.png)